4-Hydroxy Nisoldipine
CAS No.: 106685-70-5
Cat. No.: VC20748728
Molecular Formula: C20H24N2O7
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 106685-70-5 |
---|---|
Molecular Formula | C20H24N2O7 |
Molecular Weight | 404.4 g/mol |
IUPAC Name | 5-O-(2-hydroxy-2-methylpropyl) 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Standard InChI | InChI=1S/C20H24N2O7/c1-11-15(18(23)28-5)17(13-8-6-7-9-14(13)22(26)27)16(12(2)21-11)19(24)29-10-20(3,4)25/h6-9,17,21,25H,10H2,1-5H3 |
Standard InChI Key | MOZPKZYMNVFLSU-UHFFFAOYSA-N |
SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Chemical Properties and Structure
4-Hydroxy Nisoldipine maintains the core 1,4-dihydropyridine framework characteristic of its parent compound with the addition of a hydroxyl group at a specific position. The molecular formula of 4-Hydroxy Nisoldipine is C20H24N2O7 with a molecular weight of approximately 410.4 g/mol. The structure includes several key functional groups that contribute to its pharmacological properties, including the dihydropyridine ring, nitrophenyl group, and ester moieties, along with the defining hydroxyl group that distinguishes it from Nisoldipine.
Table 1: Chemical Properties of 4-Hydroxy Nisoldipine
The IUPAC name for a similar compound (the deuterated form) suggests that 4-Hydroxy Nisoldipine's structure corresponds to "3-O-methyl 5-O-[2-hydroxy-2-methylpropyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate", with the standard form having hydrogen instead of deuterium atoms at specified positions.
Mechanism of Action
The mechanism of action of 4-Hydroxy Nisoldipine is presumed to be similar to that of Nisoldipine, though with reduced potency. Like other dihydropyridine calcium channel blockers, 4-Hydroxy Nisoldipine likely functions by inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes .
Table 3: Mechanism of Action Elements
Research Applications
The study of 4-Hydroxy Nisoldipine, particularly through its deuterated analog 4-Hydroxy Nisoldipine-d6, has significant research applications. Deuterated compounds are valuable tools in pharmacokinetic and metabolic studies, as they allow precise tracking of metabolites in biological systems.
Table 5: Research Applications of 4-Hydroxy Nisoldipine
The synthesis of 4-Hydroxy Nisoldipine-d6 typically involves replacing hydrogen atoms with deuterium isotopes, which can significantly alter its physicochemical properties and biological behavior compared to the non-deuterated form. This makes it particularly valuable for distinguishing the metabolite from endogenous compounds in complex biological matrices.
Comparative Analysis with Related Compounds
4-Hydroxy Nisoldipine can be compared to other dihydropyridine calcium channel blockers and their metabolites to better understand its unique properties and role in Nisoldipine therapy.
Table 6: Comparison with Related Calcium Channel Blockers
Like other dihydropyridines, the metabolism of compounds related to 4-Hydroxy Nisoldipine typically involves dehydrogenation, oxidation, and ester hydrolysis . The CYP3A subfamily of enzymes appears to play a predominant role in the metabolism of these compounds, as demonstrated by inhibition studies with selective cytochrome P450 inhibitors .
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